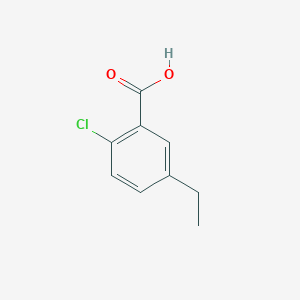

2-Chloro-5-ethylbenzoic acid

Description

2-Chloro-5-ethylbenzoic acid (chemical formula: C₉H₉ClO₂) is a substituted benzoic acid derivative featuring a chlorine atom at the ortho position (C2) and an ethyl group at the meta position (C5) relative to the carboxylic acid functional group. This compound combines the electron-withdrawing effect of the chlorine substituent with the electron-donating nature of the ethyl group, influencing its physicochemical properties and reactivity. The ethyl group enhances lipophilicity, which may impact solubility and biological interactions, making it a candidate for pharmaceutical or agrochemical intermediates.

Properties

IUPAC Name |

2-chloro-5-ethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOYMAFXRJTBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308795 | |

| Record name | 2-Chloro-5-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67648-08-2 | |

| Record name | 2-Chloro-5-ethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67648-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethylbenzoic acid typically involves the chlorination of 5-ethylbenzoic acid. The process can be carried out using thionyl chloride or phosphorus trichloride as chlorinating agents under reflux conditions. The reaction is followed by hydrolysis to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether

Major Products:

Substitution: Various substituted benzoic acids.

Oxidation: 2-Chloro-5-ethylbenzaldehyde or this compound derivatives.

Reduction: 2-Chloro-5-ethylbenzyl alcohol

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H9ClO2

- Molecular Weight : 184.62 g/mol

- Structure : The compound features a chloro group and an ethyl substituent on the benzoic acid ring, which influences its reactivity and interactions.

Synthesis Applications

2-Chloro-5-ethylbenzoic acid serves as a precursor or intermediate in the synthesis of various chemical compounds:

-

Pharmaceuticals :

- It is utilized in the synthesis of pharmaceutical agents, particularly in developing drugs with anti-inflammatory or analgesic properties.

- The compound's structure allows for modifications that can enhance biological activity or reduce side effects.

-

Agricultural Chemicals :

- The compound is explored as a potential herbicide or pesticide due to its ability to interact with plant metabolic pathways.

- Research indicates that derivatives of this compound may exhibit herbicidal properties, making them candidates for agricultural applications.

-

Material Science :

- It can be used in the production of polymers or resins, where its functional groups can participate in cross-linking reactions.

- Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Biological Activities

Research has shown that this compound possesses various biological activities:

-

Antimicrobial Properties :

- Studies indicate that the compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibacterial agents.

-

Anti-inflammatory Effects :

- Preliminary research suggests that derivatives of this compound may have anti-inflammatory properties, potentially useful in treating conditions like arthritis.

-

Enzyme Inhibition :

- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Study 1: Synthesis of Antipyretic Agents

A study demonstrated the synthesis of novel antipyretic agents using this compound as a key intermediate. The synthesized compounds showed enhanced efficacy compared to existing treatments, highlighting the potential of this compound in drug development.

Case Study 2: Herbicide Development

Research conducted on the herbicidal activity of derivatives derived from this compound revealed promising results against common agricultural weeds. Field trials indicated effective weed control with minimal phytotoxicity to crops, suggesting its viability as an eco-friendly herbicide.

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethyl substituents on the benzene ring influence the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-chloro-5-ethylbenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects on properties and applications:

Substituent Effects on Acidity and Solubility

- Electron-Withdrawing Groups (Cl, NO₂): Chlorine and nitro groups decrease the pKa of benzoic acids by stabilizing the deprotonated carboxylate ion. For example, 5-chloro-2-nitrobenzoic acid is more acidic than this compound due to the stronger electron-withdrawing effect of -NO₂ .

- Electron-Donating Groups (-OH, -NH₂, -CH₂CH₃): These groups reduce acidity. The ethyl group in this compound increases lipophilicity but decreases water solubility compared to 5-chloro-2-hydroxybenzoic acid, which forms H-bonded dimers .

Biological Activity

2-Chloro-5-ethylbenzoic acid is a benzoic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, featuring a chlorine atom and an ethyl group on the benzene ring, which influences its biological activity and potential applications.

The molecular formula of this compound is C9H9ClO2, and it possesses a molecular weight of 188.62 g/mol. The presence of the chlorine and ethyl substituents enhances its hydrophobicity and reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. The compound has been studied for its potential role in enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for certain enzymes. For instance, it has been explored for its effects on ribonucleotide reductase, an enzyme essential for DNA synthesis. Inhibition of this enzyme can lead to reduced proliferation of cancer cells, making this compound a candidate for further investigation in cancer therapeutics.

Case Studies

- Cancer Therapeutics : A study highlighted the potential of compounds similar to this compound in inhibiting ribonucleotide reductase. The findings suggested that derivatives could compete with natural substrates, thereby impacting DNA synthesis and repair mechanisms .

- Anti-inflammatory Activity : In related studies focusing on benzoic acid derivatives, compounds with similar structural features demonstrated anti-inflammatory properties by modulating cyclooxygenase (COX) activity. This suggests that this compound may also exhibit such effects, warranting further exploration .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful.

| Compound | Chlorine | Ethyl Group | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition |

| 2-Chlorobenzoic acid | Yes | No | Lower hydrophobicity |

| 5-Ethylbenzoic acid | No | Yes | Different reactivity |

| 2-Chloro-5-methylbenzoic acid | Yes | No | Altered sterics |

The presence of both chlorine and ethyl groups in this compound confers distinct chemical properties that enhance its biological activity compared to its analogs.

Applications in Drug Development

Due to its promising biological activity, this compound is being investigated as a potential lead compound in drug development. Its role as an intermediate in synthesizing pharmaceutical compounds positions it as a vital player in creating new therapeutic agents aimed at various diseases, including cancer and inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.